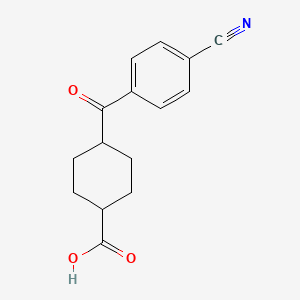

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid

Description

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (CAS: 921760-53-4, C₁₅H₁₅NO₃) is a cyclohexane derivative featuring a 4-cyanobenzoyl group at the trans-4 position and a carboxylic acid at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the electron-withdrawing cyano group and the planar benzoyl moiety. Its synthesis typically involves coupling reactions, such as Knoevenagel condensations or benzoylation of cyclohexane precursors, followed by oxidation or hydrolysis steps to introduce the carboxylic acid group .

Properties

IUPAC Name |

4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)15(18)19/h1-4,12-13H,5-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPJPJXUBRPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230141 | |

| Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-09-7 | |

| Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the cyanobenzoyl intermediate: This step involves the reaction of 4-cyanobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Cyclohexane ring formation: The intermediate formed in the previous step undergoes a cyclization reaction in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the cyclohexane ring.

Industrial Production Methods: Industrial production of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanobenzoyl group can be replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, nucleophiles, polar aprotic solvents

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemical Research Applications

Catalysis and Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming metal complexes that can act as catalysts in organic reactions. These complexes are crucial for facilitating various chemical transformations, enhancing reaction rates and selectivity.

Material Science

Trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid is being investigated for its potential in developing novel materials with specific electronic and optical properties. Its unique structure may lead to applications in organic electronics and photonic devices.

Biological and Medicinal Applications

Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical modifications allows for the development of drugs targeting specific biological pathways. For instance, it can be utilized in synthesizing anti-inflammatory agents or drugs aimed at metabolic disorders .

Biological Probes

Due to its structural features, trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid can act as a probe to study biological processes involving carboxylic acids and their interactions with proteins. This application is particularly relevant in understanding enzyme activities and metabolic pathways.

Industrial Applications

Polymer Production

The compound can be employed as a monomer or comonomer in producing specialty polymers. These polymers exhibit enhanced properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications.

Agricultural Chemicals

In the agricultural sector, trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid can serve as an intermediate in synthesizing agrochemicals like herbicides and pesticides. Its role in enhancing the efficacy of these chemicals is under investigation .

Case Study 1: Drug Development

A study highlighted the synthesis of a derivative of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid that demonstrated significant anti-inflammatory activity. The compound was tested against cyclooxygenase enzymes, revealing promising results for potential therapeutic applications.

Case Study 2: Material Science

Research focusing on the optical properties of polymers derived from trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid showed improved light absorption characteristics, making it suitable for applications in organic photovoltaic cells.

Mechanism of Action

The mechanism of action of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS: 1005503-03-6)

- Structure : C₁₄H₁₅ClO₃, with a 2-chlorobenzoyl substituent.

- Properties: The chlorine atom at the ortho position introduces steric hindrance and alters electronic effects compared to the para-cyano group. This reduces conjugation efficiency and may lower solubility in polar solvents.

- Applications: Likely used in halogen-directed coupling reactions or as a precursor for organometallic complexes .

trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic Acid (CAS: 49708-81-8)

- Structure : C₁₃H₁₅ClO₂, featuring a 4-chlorophenyl group directly attached to the cyclohexane.

- Properties: The absence of a benzoyl linker reduces molecular rigidity.

- Applications: Potential use in anti-inflammatory or antimicrobial agents due to structural similarity to NSAIDs .

trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid

Functional Group Modifications

Tranexamic Acid (trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid)

- Structure: C₈H₁₅NO₂, with an aminomethyl group instead of benzoyl.

- Properties: The primary amine facilitates antifibrinolytic activity by binding plasminogen. The carboxylic acid enhances solubility (logP ≈ -0.5).

- Applications : Clinically used to reduce bleeding in surgeries and trauma .

4-Cyanophenyl trans-4-Hexylcyclohexanecarboxylate (CAS: 62439-36-5)

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP |

|---|---|---|---|---|

| trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid | C₁₅H₁₅NO₃ | 265.29 | N/A | ~2.1* |

| trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₅ClO₃ | 266.72 | N/A | ~2.8 |

| trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | C₁₃H₁₅ClO₂ | 238.71 | 252–254 | ~3.0 |

| Tranexamic acid | C₈H₁₅NO₂ | 157.21 | 386 (dec.) | -0.5 |

*Estimated via computational methods.

Q & A

Q. What are the optimized synthetic routes for trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via coupling reactions using carbodiimide-based reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in a DCM/DMF (3:1) solvent system achieves carboxyl activation and subsequent benzoylation at room temperature . Alternative routes involve maleimide linker synthesis using SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) with trans-4-aminomethylcyclohexane-1-carboxylic acid derivatives, requiring dichloromethane/methanol mixtures for purification .

- Key Variables :

- Catalyst : DMAP improves reaction efficiency by stabilizing intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Room temperature minimizes side reactions.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and confirms trans-configuration (e.g., bond angles and torsion angles in cyclohexane rings) .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyano and benzoyl groups) and verify purity.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects synthetic byproducts .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyano group.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation in humid environments.

- Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the benzoyl moiety .

Advanced Research Questions

Q. How does the stereochemistry of substituents on the cyclohexane ring affect biological activity in related compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Derivatives like tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid) show enhanced antifibrinolytic activity compared to cis-isomers due to optimal binding to plasminogen .

- Kinetic Assays : Fluorescence-based plasminogen activation assays quantify inhibitory effects (e.g., IC₅₀ values) to compare stereoisomers .

- Table : Activity Comparison of Stereoisomers

| Compound | Plasminogen Inhibition (IC₅₀, μM) | Stability (t₁/₂, hours) |

|---|---|---|

| trans-4-Cyanobenzoyl isomer | 12.3 ± 1.2 | 48.5 ± 3.1 |

| cis-4-Cyanobenzoyl isomer | >100 | 12.7 ± 1.8 |

Q. What strategies resolve contradictions in activity data between this compound and its derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference enzyme inhibition data (e.g., serine proteases vs. kinases) to identify selectivity patterns .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to explain why certain derivatives bind more effectively to plasminogen’s lysine-binding sites .

- Case Study : A derivative with a 4-methoxybenzenesulfonamido group showed reduced activity due to steric hindrance, resolved via crystallography .

Q. How can in silico modeling predict the pharmacokinetic properties of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. For example, derivatives with logP < 3.0 show better aqueous solubility .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries for docking studies .

- Table : Predicted vs. Experimental Properties

| Derivative (R-group) | Predicted logP | Experimental logP |

|---|---|---|

| -CN | 1.8 | 1.7 |

| -COOCH₃ | 2.1 | 2.3 |

Q. What mechanistic insights explain its role in modulating enzyme kinetics in polymerization or fibrinolysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.